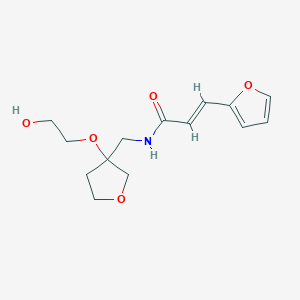

(E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

- This compound is a complex organic molecule, featuring both furan and tetrahydrofuran moieties, linked through an acrylamide group.

Synthesis Analysis

- A study by Jimenez et al. (2019) reports the synthesis of a related compound, E-2-cyano-3(furan-2-yl) acrylamide, under microwave radiation. The synthesis involved filamentous marine and terrestrial-derived fungi, leading to an ene-reduction product with a CN-bearing stereogenic center (Jimenez et al., 2019).

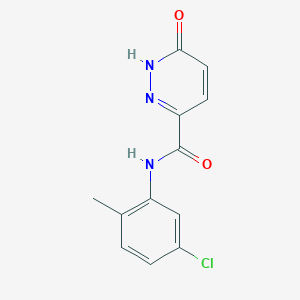

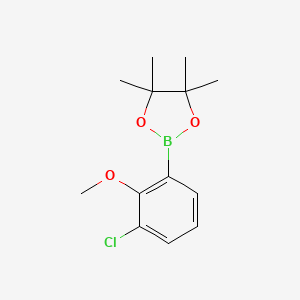

Molecular Structure Analysis

- Liu et al. (2007) synthesized a series of cyanoacrylates containing furan or tetrahydrofuran moieties, characterized by 1H NMR and X-ray diffraction analysis. This study provides insights into the structural aspects of similar compounds (Liu et al., 2007).

Chemical Reactions and Properties

- Gong et al. (2023) discuss compounds with furan ring, highlighting their synthesis and reaction properties. They performed conformational analyses using density functional theory (DFT), which is relevant for understanding the chemical behavior of similar furan-based compounds (Gong et al., 2023).

Physical Properties Analysis

- Saito et al. (1996) studied hydroxylated poly(acrylamides), which can provide information on the physical properties like hydrophilicity, relevant to acrylamide-based compounds (Saito et al., 1996).

Chemical Properties Analysis

- Ray et al. (2018) discuss the synthesis of acrylic polymers from compounds with furan rings. Their study provides insights into the reactivity and polymerization behavior of acrylate-based compounds, which is essential for understanding the chemical properties of "(E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide" (Ray et al., 2018).

Scientific Research Applications

Green Organic Chemistry Synthesis

(E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide has been involved in green organic chemistry synthesis, particularly under microwave radiation. This synthesis process involved filamentous marine and terrestrial-derived fungi, highlighting its potential in eco-friendly organic chemistry practices (Jimenez et al., 2019).

Cyclization Reactions

This compound has been used in cyclization reactions, particularly in the formation of various dihydrothiopyrano[3,4-b]furans, dihydrothiopyrano[4,3-b]furans, or dihydrothiopyrano[3,4-c]furans, depending on the substituents in the furan ring. This process is significant in organic synthesis, offering pathways to create structurally diverse compounds (Pevzner, 2021).

Mitigating Acrylamide and Furan in Food

Research has been conducted on mitigating acrylamide and furanic compounds, including furan, in heat-treated foods, which are known to be toxic. This compound's involvement in understanding these processes can help develop safer food processing methods (Anese et al., 2013).

Biological Activities

Studies have shown that similar compounds containing furan or tetrahydrofuran moieties have various biological activities, including herbicidal, fungicidal, and antiviral properties. This suggests potential applications in agriculture and medicine (Liu et al., 2007).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential as cytotoxic agents against cancer cells, demonstrating the compound's relevance in developing new cancer therapies (Tarleton et al., 2013).

Antiviral Research

A notable application is its use as an inhibitor against SARS coronavirus helicase, showcasing its potential in antiviral drug development, especially relevant given the global impact of coronaviruses (Lee et al., 2017).

properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c16-6-9-20-14(5-8-18-11-14)10-15-13(17)4-3-12-2-1-7-19-12/h1-4,7,16H,5-6,8-11H2,(H,15,17)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIMPZDFAHIZAG-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C=CC2=CC=CO2)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1(CNC(=O)/C=C/C2=CC=CO2)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)

![3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2489301.png)

![2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2489302.png)

![N-benzyl-1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2489307.png)